5-benzylidene-1-(1-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves catalyst-free, one-pot, three-component reactions, utilizing starting materials like barbituric acid, aromatic aldehydes, and 2-hydroxy-1,4-naphthoquinone under ambient conditions. Such methods highlight the efficiency and eco-friendliness of synthesizing complex pyrimidine structures, as demonstrated by Brahmachari and Nayek (Brahmachari & Nayek, 2017).
Molecular Structure Analysis
Molecular structure analyses of pyrimidine derivatives reveal diverse hydrogen-bonding patterns leading to supramolecular assemblies, ranging from finite zero-dimensional aggregates to three-dimensional framework structures. These analyses are crucial for understanding the structural basis behind the chemical reactivity and properties of such compounds (Vicentes et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives includes a wide range of reactions, such as condensation with 6-aminouracils, leading to novel heterocyclic structures. These reactions are indicative of the rich chemistry that pyrimidine derivatives can engage in, offering pathways to synthesize new compounds with potentially valuable properties (Ghandi, Rashid, & Abbasi, 2020).
properties
IUPAC Name |
(5Z)-5-benzylidene-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c24-19-17(13-14-7-2-1-3-8-14)20(25)23(21(26)22-19)18-12-6-10-15-9-4-5-11-16(15)18/h1-13H,(H,22,24,26)/b17-13- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPLMBFBSXQYDZ-LGMDPLHJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-benzylidene-1-naphthalen-1-yl-1,3-diazinane-2,4,6-trione |
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